molecular formula C14H14ClNO3 B5860993 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide

6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5860993
M. Wt: 279.72 g/mol
InChI Key: LYBGQOFLGZTMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. It belongs to a class of compounds called topoisomerase II inhibitors, which are known to interfere with the DNA replication process and prevent the growth of cancer cells.

Mechanism of Action

6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. By preventing the enzyme from functioning properly, this compound disrupts the DNA replication process and prevents cancer cells from dividing and growing. This mechanism of action has been well-studied and is believed to be the primary reason for the anti-cancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has a well-established synthesis method and has been extensively studied for its anti-cancer properties. This makes it a valuable tool for researchers who are studying the mechanisms of cancer and developing new anti-cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research on 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. One area of research could be the development of new synthesis methods that are more efficient and produce higher yields of the compound. Another area of research could be the development of new anti-cancer drugs that are based on the structure of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in the treatment of other diseases. Overall, there is still much to be learned about this compound, and it is an exciting area of research with many potential applications.

Synthesis Methods

The synthesis of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-chloro-2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form the final product, this compound. The synthesis method has been well-established and has been used to produce large quantities of this compound for research purposes.

Scientific Research Applications

6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.

properties

IUPAC Name

6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGQOFLGZTMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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